3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one
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Overview
Description
3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone ring substituted with phenyl and dihydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one typically involves the condensation of 2,5-dihydroxybenzaldehyde with acetophenone under basic conditions, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or dihydroxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted phenyl or dihydroxyphenyl derivatives.
Scientific Research Applications
3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxyphenyl acetate
- Methyl 2,5-dihydroxyphenylacetate
- Ethyl 2,5-dihydroxyphenylacetate
Uniqueness
3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one is unique due to its cyclopentenone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
484013-92-5 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(2,5-dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O3/c18-12-6-8-15(19)14(10-12)13-7-9-16(20)17(13)11-4-2-1-3-5-11/h1-6,8,10,18-19H,7,9H2 |
InChI Key |
HLACFEIRDJWWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1C2=C(C=CC(=C2)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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